molecular formula C15H12F3NO2 B279676 3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide

Katalognummer: B279676
Molekulargewicht: 295.26 g/mol
InChI-Schlüssel: SOPVORMBEAEBNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide compounds and is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell growth and proliferation.

Wirkmechanismus

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide exerts its pharmacological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a critical role in cell growth and proliferation. CK2 is overexpressed in many cancers and is associated with increased cell proliferation, survival, and resistance to chemotherapy. This compound binds to the ATP-binding site of CK2 and inhibits its activity, thereby reducing cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects in various preclinical studies. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to reduce the production of various pro-inflammatory cytokines, including TNF-alpha, IL-6, and IL-1 beta. Furthermore, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for CK2 inhibition. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Zukünftige Richtungen

For 3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide research include the development of more potent and selective CK2 inhibitors, the evaluation of this compound in combination with other anti-cancer agents, and the investigation of this compound in various animal models of disease. Furthermore, the development of novel drug delivery systems for this compound could enhance its bioavailability and efficacy in vivo.

Synthesemethoden

The synthesis of 3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide involves the reaction of 3-(difluoromethoxy)aniline with 4-fluoro-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of CK2, which is overexpressed in many cancers and is associated with increased cell proliferation, survival, and resistance to chemotherapy. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of various pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Eigenschaften

Molekularformel

C15H12F3NO2

Molekulargewicht

295.26 g/mol

IUPAC-Name

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide

InChI

InChI=1S/C15H12F3NO2/c1-9-7-11(16)5-6-13(9)19-14(20)10-3-2-4-12(8-10)21-15(17)18/h2-8,15H,1H3,(H,19,20)

InChI-Schlüssel

SOPVORMBEAEBNC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC=C2)OC(F)F

Kanonische SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.